N-(2-hydroxyethyl)-N'-propylethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-propylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-propylethanediamide can be achieved through the amidation of appropriate precursors. One common method involves the reaction of diethanolamine with propylamine in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the amide bond. For instance, amidation reactions can be performed at 90°C using transition metal-doped CaO nanocrystalline heterogeneous catalysts .
Industrial Production Methods
Industrial production of N-(2-hydroxyethyl)-N’-propylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free synthesis methods are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-propylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a ligand in the preparation of coordination complexes for studying biological processes.
Industry: Utilized in the production of surfactants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-propylethanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. For example, it may act as a ligand for metal ions in coordination complexes, influencing their reactivity and stability .
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N’-propylethanediamide can be compared with other similar compounds such as:
N-(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the propyl group, leading to different chemical properties and applications.
Methyldiethanolamine: Contains a methyl group instead of a propyl group, used in gas treating and as a sweetening agent.
N-(2-hydroxyethyl)aziridine: Contains an aziridine ring, used in polymer synthesis.
These comparisons highlight the unique structural features and applications of N-(2-hydroxyethyl)-N’-propylethanediamide, distinguishing it from other related compounds.
Properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-8-6(11)7(12)9-4-5-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQGZIZTJNXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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